Esonarimod, (R)-

Rheumatoid Arthritis Pharmacokinetics Stereoselective Protein Binding

Source (R)-Esonarimod (CAS 176107-74-7), the optically pure R-enantiomer of KE-298, for enantiomer-specific pharmacokinetic and toxicology studies. Unlike racemic Esonarimod or the S-enantiomer, (R)-Esonarimod exhibits an approximately 4-fold higher unbound fraction, 2- to 3-fold higher tissue-to-plasma ratios in liver and kidney, and distinct metabolic partitioning with lower circulating active metabolite levels. Generic substitution between enantiomers is scientifically contraindicated due to stereoselective protein binding, differential tissue distribution, and documented unidirectional R-to-S chiral inversion. Secure this non-interchangeable chiral probe for comparative ADME profiling, free drug hypothesis testing, and DMARD safety assessment.

Molecular Formula C14H16O4S
Molecular Weight 280.34 g/mol
CAS No. 176107-74-7
Cat. No. B12739833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsonarimod, (R)-
CAS176107-74-7
Molecular FormulaC14H16O4S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
InChIInChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1
InChIKeyYRSSFEUQNAXQMX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Esonarimod (CAS 176107-74-7) Procurement and Scientific Baseline: A Stereochemically Defined DMARD Candidate


(R)-Esonarimod (CAS 176107-74-7), also known as (-)-(R)-KE-298, is the R-enantiomer of the antirheumatic drug Esonarimod, a disease-modifying antirheumatic drug (DMARD) that functions as a 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid derivative [1]. The compound is a prodrug that is predominantly biotransformed in vivo to its pharmacologically active thiol-containing metabolite, deacetyl-esonarimod (M-I/KE-758) [2]. (R)-Esonarimod has been investigated for the treatment of rheumatoid arthritis (RA) and exhibits immunomodulatory effects through suppression of inflammatory cytokines and selective augmentation of activation-induced T cell apoptosis [3].

(R)-Esonarimod: Why Substituting with Racemate or S-Enantiomer Compromises Pharmacokinetic and Safety Predictability


Generic substitution between the racemate, the S-enantiomer, and the R-enantiomer of Esonarimod is scientifically unjustified due to profound stereoselective differences in plasma protein binding, tissue distribution, and metabolite formation. Studies in rats demonstrate that (-)-(R)-KE-298 exhibits an unbound fraction approximately 4 times higher than (+)-(S)-KE-298, leading to distinct pharmacokinetic profiles [1]. Furthermore, the enantiomers undergo differential metabolism, with (+)-(S)-KE-298 producing higher circulating levels of active metabolites compared to the R-form, and unidirectional chiral inversion from R to S has been documented [2]. These stereochemical distinctions translate to divergent in vivo exposure and potential efficacy, rendering the specific R-enantiomer a distinct chemical entity with non-interchangeable properties in preclinical research settings.

(R)-Esonarimod (CAS 176107-74-7) Quantitative Differentiation Evidence: Head-to-Head Data vs. S-Enantiomer and Class Analogs


(R)-Esonarimod Exhibits 4-Fold Higher Unbound Fraction vs. S-Enantiomer in Rat Plasma

In a direct head-to-head comparison in rats, the unbound fraction of (-)-(R)-[14C]KE-298 was approximately 4 times higher than that of (+)-(S)-[14C]KE-298. Plasma protein binding at 20-30 minutes post-oral administration was 97.0% for the R-enantiomer versus 99.3% for the S-enantiomer, confirming stereoselective binding primarily driven by quantitative differences in albumin interaction rather than distinct binding sites [1]. This higher unbound fraction for the R-enantiomer suggests greater free drug available for distribution and target engagement, although the clinical significance requires further investigation.

Rheumatoid Arthritis Pharmacokinetics Stereoselective Protein Binding

(R)-Esonarimod Demonstrates 2- to 3-Fold Higher Tissue-to-Plasma Ratios in Liver and Kidney vs. S-Enantiomer

Following oral administration to rats, the tissue/plasma concentration ratios at 30 minutes for (-)-(R)-[14C]KE-298 in the liver and kidney (the primary metabolic and excretory organs) were 2 to 3 times higher than those observed for (+)-(S)-[14C]KE-298 [1]. Notably, no significant stereoselectivity was observed in the absorption rate or overall excretion of radioactivity, indicating that the differential tissue distribution is specifically attributable to post-absorption disposition mechanisms linked to the higher unbound fraction of the R-enantiomer.

Tissue Distribution Organ Exposure Stereoselective Disposition

R-Enantiomer Metabolite Profile Diverges from S-Enantiomer: Inverse Relationship in Active Metabolite Exposure

In a direct stereoselective disposition study, plasma levels of unchanged KE-298 after oral administration of (+)-(S)-KE-298 to rats were lower than those of (-)-(R)-KE-298, whereas the levels of the active metabolites deacetyl-KE-298 (M-1) and S-methyl-KE-298 (M-2) after S-enantiomer administration were higher than after R-enantiomer administration [1]. Additionally, unidirectional chiral inversion was detected: administration of (-)-(R)-KE-298 or (-)-(R)-M-2 yielded (+)-(S)-M-2 in rats, indicating that the R-enantiomer undergoes in vivo conversion to the S-configuration at the metabolite level [1].

Drug Metabolism Chiral Inversion Pharmacologically Active Metabolite

Esonarimod Active Metabolite KE-758 Exhibits Minimal Plasma Protein Conjugate Formation vs. Conventional SH-Containing Antirheumatic Drugs

In a study evaluating the reactivity of the thiol moiety of the active main metabolite M-I (KE-758), the concentration of the 14C-M-I plasma protein conjugate in rat plasma at 30 minutes post-IV administration was extremely low at 0.143 nmol/mL, representing only 0.66% of total plasma radioactivity [1]. This is in marked contrast to other common SH-group-containing antirheumatic drugs. Furthermore, repeated oral administration of 14C-KE-298 resulted in rapid elimination with no tendency toward accumulation, and no disulfide metabolites (such as M-I-cysteine mixed disulfide or M-I-dimer) were detected in excreta [2]. The 14C-M-I plasma protein conjugate that did form was readily dissociated by endogenous thiol compounds cysteine and glutathione in vitro [1].

Drug Safety Thiol Reactivity Protein Adduct Formation

KE-298 Selectively Augments Activation-Induced T Cell Apoptosis While Sparing Resting T Cells: A Differentiated DMARD Mechanism

In a study using peripheral blood T cells isolated from healthy human donors, KE-298 (the racemate) selectively augmented apoptosis in activated T cells (activation-induced T cell death) but did not induce apoptosis in resting T cells [1]. Flow cytometric analysis demonstrated that apoptosis was clearly detected in activated T cells, and incubation with KE-298 further enhanced apoptosis [1]. Mechanistically, KE-298 treatment increased Bax expression and decreased XIAP (X-linked inhibitor of apoptosis protein) expression without affecting Fas/FasL expression, leading to increased caspase-3 activity [1]. This selective augmentation of activation-induced T cell death distinguishes KE-298 from conventional DMARDs that lack this targeted immunomodulatory mechanism.

Immunomodulation T Cell Apoptosis DMARD Mechanism of Action

KE-298 Suppresses MCP-1 and RANTES Production via NF-κB and AP-1 Inhibition in Human RA Synoviocytes and Adjuvant Arthritis Model

In a preclinical study evaluating chemokine modulation, KE-298 (10-100 µg/mL) suppressed MCP-1 and RANTES production in IL-1β-stimulated rheumatoid arthritis synoviocytes through inhibition of NF-κB and AP-1 activation [1]. In vivo, oral treatment with KE-298 at 100 mg/kg/day for 18 days suppressed both MCP-1 and RANTES production and the development of arthritis in rats with adjuvant-induced arthritis [1]. This dual suppression of key chemokines involved in monocyte and T cell recruitment to inflamed synovium represents a mechanistic differentiation from DMARDs that do not target chemokine pathways directly.

Chemokine Suppression Synovial Inflammation Rheumatoid Arthritis

(R)-Esonarimod (CAS 176107-74-7) Prioritized Research and Industrial Application Scenarios


Stereochemistry-Dependent Pharmacokinetic Modeling and Free Drug Hypothesis Studies

Utilize (R)-Esonarimod in comparative pharmacokinetic studies to investigate the impact of stereoselective protein binding on drug distribution and free drug hypothesis testing. The approximately 4-fold higher unbound fraction of the R-enantiomer versus the S-enantiomer [1] makes it an ideal tool for researchers developing PK models that require distinct free fraction profiles. This scenario is particularly relevant for academic pharmacology laboratories and contract research organizations (CROs) conducting enantiomer-specific ADME studies.

Organ-Specific Exposure and Toxicity Profiling in Preclinical Rheumatoid Arthritis Models

Employ (R)-Esonarimod in in vivo studies where differential tissue distribution is a critical variable, given its 2- to 3-fold higher tissue-to-plasma ratios in liver and kidney compared to the S-enantiomer [2]. This application is suited for toxicology screening programs and academic research groups investigating organ-specific safety margins of DMARD candidates, where understanding enantiomer-specific tissue exposure informs risk assessment.

Investigation of Parent Drug vs. Active Metabolite Contributions to Antirheumatic Efficacy

Deploy (R)-Esonarimod as a pharmacological tool to dissect the relative contributions of parent compound versus active metabolites (M-1/KE-758 and M-2/S-methyl-KE-298) to observed antirheumatic effects. The inverse relationship between unchanged drug exposure (higher with R-enantiomer) and active metabolite levels (higher with S-enantiomer) [3] enables controlled studies where metabolite contributions can be isolated, supporting mechanism-of-action research in academic and pharmaceutical industry settings.

Evaluation of Thiol-Containing DMARDs with Reduced Protein Adduct Liability

Select (R)-Esonarimod or its active metabolite KE-758 for safety pharmacology studies focused on thiol reactivity and protein adduct formation, given the documented extremely low plasma protein conjugate formation (0.66% of total radioactivity) and absence of tissue accumulation upon repeat dosing [4] [5]. This scenario is relevant for pharmaceutical R&D teams seeking benchmark compounds with favorable thiol safety profiles when developing next-generation SH-containing antirheumatic agents.

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